BenchChemオンラインストアへようこそ!

4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Atropisomerism Axial chirality Dynamic NMR

4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354704-98-5) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry with over 300,000 described members and more than 5,500 associated references. The compound features a C3 carboxylic acid, an N1 methyl group, and a 2,5-dimethylphenyl substituent at the C4 position of the pyridine ring (molecular formula C₁₆H₁₅N₃O₂, MW 281.31 g/mol).

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 1354704-98-5
Cat. No. B2516909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
CAS1354704-98-5
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=C3C(=NN(C3=NC=C2)C)C(=O)O
InChIInChI=1S/C16H15N3O2/c1-9-4-5-10(2)12(8-9)11-6-7-17-15-13(11)14(16(20)21)18-19(15)3/h4-8H,1-3H3,(H,20,21)
InChIKeyLCLCSSNYGSDURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354704-98-5): Procurement-Grade Structural Overview of a 4-Aryl Pyrazolopyridine Building Block


4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354704-98-5) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry with over 300,000 described members and more than 5,500 associated references [1]. The compound features a C3 carboxylic acid, an N1 methyl group, and a 2,5-dimethylphenyl substituent at the C4 position of the pyridine ring (molecular formula C₁₆H₁₅N₃O₂, MW 281.31 g/mol). The C4-aryl substitution pattern is notably rare, representing only approximately 2.29% of all reported 1H-pyrazolo[3,4-b]pyridines [1]. The 2,5-dimethylphenyl group introduces stereochemical complexity via hindered rotation about the C4–aryl bond, a phenomenon characterized as atropisomerism in this scaffold class [2]. Commercially available at 97–98% purity from multiple vendors, this compound serves as a versatile building block for library synthesis and medicinal chemistry derivatization programs .

Why 4-Aryl Substitution Pattern and Ortho-Methyl Steric Effects Prevent Simple Interchange of 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with In-Class Analogs


Substituting 4-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with a generic 4-phenyl or 4-unsubstituted analog is scientifically unwarranted for three converging reasons. First, the 2,5-dimethylphenyl group introduces quantifiable steric hindrance at the ortho position of the C4-aryl ring that generates axial chirality (atropisomerism) with a rotational barrier measurably higher than that of a simple 4-phenyl substituent; the Gunasekaran study demonstrated that even a 3,5-dimethylphenyl analog—lacking ortho-substitution—exhibits rotational barriers of approximately 9.4–9.6 kcal/mol by dynamic NMR [1], and ortho-methyl substitution is expected to raise this barrier further, approaching or exceeding the 20 kcal/mol threshold for isolable atropisomers [2]. Second, the two additional methyl groups on the phenyl ring increase calculated lipophilicity by approximately 1.0 logP unit relative to the unsubstituted 4-phenyl analog (estimated logP ~2.5 vs. measured logP 1.46 for the 4-phenyl comparator), altering membrane permeability, aqueous solubility, and non-specific protein binding profiles . Third, the C3 carboxylic acid functionality—present in only a subset of this scaffold class—is the primary synthetic diversification handle; replacing the compound with an analog lacking the COOH group eliminates the most tractable site for amide coupling, esterification, and library generation. These structural differences are not cosmetic; they directly impact the compound's performance in atropisomer-sensitive biological assays, its physicochemical behavior in high-throughput screening, and its utility as a derivatization substrate.

Quantitative Differentiation Evidence for 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: Rotational Barriers, Lipophilicity, Scaffold Rarity, and Physicochemical Profile


Evidence Item 1: Axial Chirality and Hindered Rotation at the C4–Aryl Bond — Atropisomerism Introduced by 2,5-Dimethylphenyl Substitution

The 4-(2,5-dimethylphenyl) substituent on the pyrazolo[3,4-b]pyridine core generates axial chirality via hindered rotation about the C4–aryl bond. Gunasekaran et al. (2014) demonstrated that 4-arylpyrazolo[3,4-b]pyridines exhibit measurable rotational barriers even without ortho-substitution, with a 3,5-dimethylphenyl analog showing experimental rotational barriers of 9.4 ± 0.2 and 9.6 ± 0.2 kcal/mol for the two atropisomeric diastereoisomers (measured by variable-temperature dynamic NMR line-shape simulation in C₂D₂Cl₄) [1]. The 2,5-dimethylphenyl group in the target compound contains an ortho-methyl substituent absent in the 3,5-dimethylphenyl analog; steric clash between the ortho-methyl and the pyridine ring N7/C5 positions is expected to raise the rotational barrier substantially. For context, the m-isopropylphenyl analog (Compound 4 in the same study) exhibited an elevated barrier of 19.2 kcal/mol (experimental) vs. 18.0 kcal/mol (DFT-calculated), approaching the 20 kcal/mol threshold for atropisomer configurational stability established by LaPlante et al. (2011) [2]. In contrast, the unsubstituted 4-phenyl comparator (CAS 1354706-24-3) has no ortho-substitution and presents a simpler stereochemical profile with a substantially lower rotational barrier. This differential stereochemical complexity has direct consequences for biological target engagement: proteins with chiral binding pockets may discriminate between atropisomeric conformers, yielding divergent activity readouts that would be missed by the simpler 4-phenyl analog [2].

Atropisomerism Axial chirality Dynamic NMR

Evidence Item 2: Lipophilicity Differentiation — Estimated logP Increase of ~1.0 Unit Versus the 4-Phenyl Analog

The 2,5-dimethylphenyl substituent increases calculated lipophilicity compared to the unsubstituted 4-phenyl comparator. The 4-phenyl analog (CAS 1354706-24-3, ChemDiv compound Y507-0956) has a computed logP of 1.46 and a measured polar surface area (PSA) of 52.82 Ų . Each methyl group added to the phenyl ring contributes approximately +0.5 logP units based on established fragment-based calculation methods (XLOGP3 atom-additive method) [1]. The target compound therefore has an estimated logP of approximately 2.5, representing a ~1.0 logP unit increase. The core scaffold (1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, CAS 116855-09-5) has a measured logP of only 0.67 and PSA of 68.01 Ų , underscoring the progressive lipophilicity increase conferred by successive phenyl and methyl additions. TPSA is expected to remain similar between the target compound and the 4-phenyl analog (~68 Ų based on core scaffold geometry), as the additional methyl groups contribute negligibly to polar surface area. This differential lipophilicity affects aqueous solubility, passive membrane permeability, and non-specific binding to serum proteins such as human serum albumin, directly influencing performance in cell-based assays and high-throughput screening campaigns.

Lipophilicity logP Physicochemical properties

Evidence Item 3: Scaffold Rarity — C4-Aryl Substitution Occurs in Only 2.29% of Reported 1H-Pyrazolo[3,4-b]pyridines

A comprehensive analysis of >300,000 1H-pyrazolo[3,4-b]pyridines included in SciFinder, published by Donaire-Arias et al. (2022), reveals that phenyl substitution at the C4 position accounts for only 2.29% of all reported compounds in this scaffold class (660 out of >300,000 structures) [1]. The majority of C4 substituents are hydrogen (37.33%) or amido groups (CONHR, 38.30%) derived from cyano/ester manipulation [1]. The 2,5-dimethylphenyl variant represents a narrow subset of this already-rare substitution pattern, further constraining the available chemical space. By contrast, unsubstituted C4 (R4 = H) accounts for over 37% of all reported compounds, making the generic 4-unsubstituted analog (CAS 116855-09-5) far more common and less structurally distinctive. This rarity has practical procurement implications: the limited commercial availability of 4-aryl-substituted pyrazolo[3,4-b]pyridine-3-carboxylic acids means that the target compound occupies an under-exploited region of chemical space that may yield novel biological activity profiles not represented in more common substitution patterns.

Scaffold diversity Chemical space Substitution pattern

Evidence Item 4: C3 Carboxylic Acid as a Tractable Synthetic Diversification Handle with Demonstrated Utility in Bioactive Pyrazolopyridine Series

The C3 carboxylic acid functionality enables reliable, high-yielding amide coupling and esterification reactions that are central to structure–activity relationship (SAR) exploration and library synthesis. This functional group placement at C3 is distinct from the more common C4- and C5-carboxylic acid/amide patterns encountered in the pyrazolo[3,4-b]pyridine literature. Published SAR campaigns have demonstrated that 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amides are potent NAMPT inhibitors with IC₅₀ values in the nanomolar range [1], and 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives act as PPARα-selective agonists with structurally characterized binding modes (PDB 6KXY, resolution 2.0 Å) [2]. The C3-carboxylic acid regioisomer represented by the target compound positions the diversification handle at a distinct vector angle relative to the pyridine nitrogen and C4-aryl group, offering a complementary exit vector geometry for fragment-based drug discovery and scaffold-hopping exercises compared to the C4- and C5-carboxylic acid series. While no published SAR study has specifically employed the target compound, the well-precedented reactivity of pyrazolopyridine carboxylic acids in amide coupling (HATU/DIPEA or EDC/HOBt conditions) provides a reliable synthetic pathway for generating derivatives [3].

Synthetic handle Amide coupling Library synthesis

Optimal Procurement and Research Deployment Scenarios for 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Scenario 1: Atropisomer-Aware Fragment-Based Drug Discovery and Conformational Screening

Research groups conducting fragment-based drug discovery (FBDD) or conformational screening against chiral biological targets should prioritize this compound over the 4-phenyl analog. The 2,5-dimethylphenyl substituent introduces axial chirality with a rotational barrier that, based on class-level evidence from Gunasekaran et al. (2014), is expected to approach or exceed 12–20 kcal/mol [1]. This creates atropisomeric conformers that may differentially engage chiral binding pockets. For targets such as kinases, GPCRs, or nuclear receptors where atropisomerism has been documented to affect potency and selectivity (LaPlante et al., 2011) [2], screening with the 2,5-dimethylphenyl-substituted compound may reveal atropisomer-specific hits that would be missed entirely by the rotationally unconstrained 4-phenyl analog (CAS 1354706-24-3). The compound can serve as a stereochemically enriched starting point for fragment growing, with the C3-COOH providing a synthetic handle for vector exploration [3].

Scenario 2: Lipophilicity-Matched Building Block Selection for Cell-Permeable Probe Design

Medicinal chemistry teams designing cell-permeable chemical probes or screening library members with specific logP requirements should select this compound when a logP of ~2.5 is desired. The estimated logP of approximately 2.5 (vs. 1.46 for the 4-phenyl analog and 0.67 for the C4-unsubstituted core scaffold) places the compound in a favorable range for passive cell permeability while remaining within Lipinski-compliant space [1]. This lipophilicity is achieved without introducing additional hydrogen bond donors or acceptors, preserving the favorable TPSA of ~68 Ų. For projects targeting intracellular proteins or requiring blood–brain barrier penetration (where logP values of 2–4 are often optimal), this compound provides a pre-optimized lipophilicity profile that a simpler 4-phenyl analog cannot match without additional synthetic manipulation [2].

Scenario 3: Diverse Library Design Requiring Under-Explored C4-Aryl Chemical Space

Compound library designers seeking to maximize chemical diversity and novelty should incorporate this compound as a representative of the rare C4-aryl substitution pattern. According to the comprehensive scaffold analysis by Donaire-Arias et al. (2022), only 2.29% of reported 1H-pyrazolo[3,4-b]pyridines contain a C4-phenyl substituent, and the 2,5-dimethylphenyl variant occupies an even narrower niche [1]. Including this building block in a screening collection increases representation of an under-explored region of chemical space, which has been correlated with higher hit discovery rates in phenotypic and target-based screens. The C3-carboxylic acid further enables rapid parallel derivatization into amide or ester libraries using established coupling protocols, allowing the 2,5-dimethylphenyl atropisomeric scaffold to be explored across diverse chemotypes in a single synthesis campaign [3].

Scenario 4: C3-Regioisomeric Scaffold-Hopping for IP Diversification Around Known Pyrazolopyridine Pharmacophores

Intellectual property (IP) and medicinal chemistry teams operating in competitive pyrazolopyridine-based therapeutic programs (kinase inhibition, PDE inhibition, nuclear receptor modulation) should evaluate this C3-COOH regioisomer as a scaffold-hopping alternative to the extensively patented C4-COOH and C5-COOH series. The C4-carboxylic acid series has been claimed in PPARα agonist patents and publications (Yoshida et al., 2020; PDB 6KXY) [1], while the C5-carboxylic acid amides are the subject of NAMPT inhibitor patents [2]. The C3-COOH regioisomer positions the diversification vector at a distinct trajectory that may access different binding pocket sub-regions, potentially circumventing existing composition-of-matter claims while retaining the favorable drug-like properties of the pyrazolopyridine core. The 2,5-dimethylphenyl group further distinguishes the compound from the simpler phenyl and substituted-phenyl analogs common in the patent literature.

Quote Request

Request a Quote for 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.